3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Description

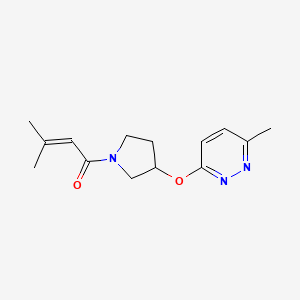

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at the 6-position and a pyrrolidinyl ether moiety. The compound’s structure includes an α,β-unsaturated ketone (enone) system, which may confer reactivity in biological or synthetic contexts.

Properties

IUPAC Name |

3-methyl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10(2)8-14(18)17-7-6-12(9-17)19-13-5-4-11(3)15-16-13/h4-5,8,12H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFJQACZXQPKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their coupling with the butenone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores (pyridazine vs. pyridine) and substituent patterns. Below is a comparative analysis with selected compounds from the provided evidence and inferred structural relatives:

Table 1: Structural and Commercial Comparison of Selected Compounds

Key Observations:

Heterocyclic Core Influence :

- Pyridazine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyridine analogs due to the presence of two adjacent nitrogen atoms. This may enhance hydrogen-bonding capabilities or alter metabolic stability in biological systems.

- Pyridine-based analogs in prioritize substituents like fluorine or methoxy groups, which are common in drug design for modulating lipophilicity and bioavailability .

Substituent Effects: The enone system in the target compound is absent in the listed pyridine derivatives. Pyrrolidinyl ethers are shared across compounds but differ in protection strategies. For instance, the TBDMS-protected pyrrolidinyl group in ’s compounds suggests a focus on synthetic intermediates requiring deprotection for further functionalization .

In contrast, pyridine derivatives with pyrrolidinyl substituents are commercially available, highlighting their established utility in medicinal chemistry .

Research Findings and Methodological Context

SHELX remains a benchmark for small-molecule crystallography, ensuring high-precision structural data that underpin comparative analyses .

Hypothetical Pharmacological Comparison:

- Kinase Inhibition: Pyridazine analogs often target ATP-binding pockets in kinases. The enone group in the target compound may confer irreversible inhibition, unlike reversible pyridine-based inhibitors (e.g., imatinib derivatives).

- Metabolic Stability : The pyrrolidinyl ether in the target compound could improve metabolic stability compared to ’s TBDMS-protected analogs, which require enzymatic or chemical deprotection.

Biological Activity

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a pyridazine ring, a pyrrolidine ring, and an enone structure. These structural elements are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine and pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.0048 | |

| Compound B | S. aureus | 0.0039 | |

| Compound C | C. albicans | 0.039 |

In vitro studies have shown that certain derivatives of the compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential enzymes involved in cellular processes. The presence of the pyridazine moiety is particularly relevant as it is known to enhance the lipophilicity and membrane permeability of compounds, facilitating their entry into bacterial cells.

Case Studies

A study conducted by MDPI investigated various pyrrolidine derivatives for their antibacterial and antifungal activities. The findings revealed that compounds with similar structures to this compound exhibited potent antimicrobial effects, supporting its potential as a lead compound in drug development .

Additionally, another research highlighted the synthesis of alkaloids related to this compound, demonstrating their efficacy against resistant strains of bacteria . The consistent results across different studies suggest a promising avenue for further research into this compound's therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.